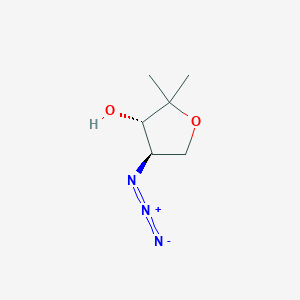
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. This compound contains an azido group, which is known for its versatility in various chemical transformations, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The azido group in (3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is highly reactive and can participate in various chemical transformations. The mechanism of action typically involves the formation of reactive intermediates, such as nitrenes, which can then undergo further reactions to form new bonds. These transformations are often facilitated by catalysts or specific reaction conditions that stabilize the intermediates and drive the reaction to completion .
相似化合物的比较
Similar Compounds
(3S,4R)-3-Azido-4-methylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of an oxolane ring.
(3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methylbutan-1-ol: Contains a similar oxolane ring but with different substituents.
Uniqueness
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where precise control over stereochemistry and reactivity is required .
属性
IUPAC Name |
(3S,4R)-4-azido-2,2-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)5(10)4(3-11-6)8-9-7/h4-5,10H,3H2,1-2H3/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYFCBLFRDMPE-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N=[N+]=[N-])O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)N=[N+]=[N-])O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














